Azelaic acid Azelaic acid Nonanedioic acid is an alpha,omega-dicarboxylic acid that is heptane substituted at positions 1 and 7 by carboxy groups. It has a role as an antibacterial agent, an antineoplastic agent, a dermatologic drug and a plant metabolite. It is a dicarboxylic fatty acid and an alpha,omega-dicarboxylic acid. It is a conjugate acid of an azelaate(2-) and an azelaate.
Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is also produced by Malassezia furfur, also known as Pityrosporum ovale, which is a species of fungus that is normally found on human skin. Azelaic acid is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
Azelaic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
The physiologic effect of azelaic acid is by means of Decreased Protein Synthesis, and Decreased Sebaceous Gland Activity.
Azelaic acid is a natural product found in Tuber indicum, Streptomyces nigra, and other organisms with data available.
Azelaic Acid is a naturally occurring dicarboxylic acid produced by Malassezia furfur and found in whole grain cereals, rye, barley and animal products. Azelaic acid possesses antibacterial, keratolytic, comedolytic, and anti-oxidant activity. Azelaic acid is bactericidal against Proprionibacterium acnes and Staphylococcus epidermidis due to its inhibitory effect on the synthesis of microbial cellular proteins. Azelaic acid exerts its keratolytic and comedolytic effects by reducing the thickness of the stratum corneum and decreasing the number of keratohyalin granules by reducing the amount and distribution of filaggrin in epidermal layers. Azelaic acid also possesses a direct anti-inflammatory effect due to its scavenger activity of free oxygen radical. This drug is used topically to reduce inflammation associated with acne and rosacea.
Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is a natural substance that is produced by Malassezia furfur (also known as Pityrosporum ovale), a yeast that lives on normal skin. It is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
See also: Azelaic acid; niacinamide (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 123-99-9
VCID: VC20764823
InChI: InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
SMILES: C(CCCC(=O)O)CCCC(=O)O
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

Azelaic acid

CAS No.: 123-99-9

Cat. No.: VC20764823

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Azelaic acid - 123-99-9

CAS No. 123-99-9
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name nonanedioic acid
Standard InChI InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
Standard InChI Key BDJRBEYXGGNYIS-UHFFFAOYSA-N
SMILES C(CCCC(=O)O)CCCC(=O)O
Canonical SMILES C(CCCC(=O)O)CCCC(=O)O
Boiling Point 357.1 °C; 287 °C at 100 mm Hg
BP: 365 °C (decomposes)
Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg
Colorform Monoclinic prismatic needles
Yellowish to white crystalline powder
Leaflets or needles
Flash Point 210 °C (closed cup)
Melting Point 160.5 °C
106.5 °C

Chemical Structure and Properties

Azelaic acid is chemically defined as nonanedioic acid, a saturated dicarboxylic acid with the molecular formula C9H16O4 . Its structure consists of a nine-carbon chain with carboxylic acid groups at both ends, represented by the simplified molecular-input line-entry system (SMILES) notation: OC(=O)CCCCCCCC(O)=O .

Physical Properties

Azelaic acid presents as a white solid or slightly crystalline powder with the following physical characteristics:

PropertyValue
Molecular weight188.223 g/mol
Melting point109-111°C (Some sources indicate 98°C )
Boiling point286°C
Density1.443 g/mL (Some sources indicate 1.029 g/cm³ )
AppearanceWhite solid/powder
Refractive index1.4303
Flash point215°C
Water solubility2.14-2.4 g/L at 20°C

Chemical Properties

The chemical behavior of azelaic acid is characterized by the reactivity of its carboxylic acid groups:

PropertyValue
pKa values4.53, 5.33 at 25°C
pH3.5 (1g/L in water)
LogP1.57 at 25°C
Hydrogen bond acceptor count4
Hydrogen bond donor count2
Rotatable bond count8

Azelaic acid demonstrates stability under normal conditions but is incompatible with bases and strong oxidizing agents. It readily biodegrades in soil and water environments, with greater than 70% DOC (Dissolved Organic Carbon) reduction after 28 days .

Natural Sources and Production

Natural Occurrence

Azelaic acid naturally occurs in several cereal grains, including wheat, barley, and rye . Interestingly, it can also be produced endogenously on human skin through the metabolism of a yeast called Malassezia furfur, which is part of the normal skin microbiota .

Industrial Production

At the industrial level, azelaic acid is primarily obtained through the ozonolysis of oleic acid . This process involves breaking down the unsaturated fatty acid through reaction with ozone to yield the dicarboxylic acid product.

Mechanisms of Action

Azelaic acid exhibits multiple biological activities that contribute to its therapeutic efficacy in various dermatological conditions.

Antimicrobial Properties

Azelaic acid demonstrates significant antibacterial activity against numerous cutaneous microorganisms. It is bactericidal against Propionibacterium acnes (now known as Cutibacterium acnes), a key microorganism implicated in acne pathogenesis . Additionally, it exhibits antimicrobial effects against Staphylococcus aureus and Staphylococcus epidermidis .

The antimicrobial mechanisms involve:

  • Interference with microbial cellular metabolism

  • Effects on enzymatic activity

  • Alteration of intracellular pH

Anti-inflammatory Effects

The anti-inflammatory properties of azelaic acid have been demonstrated both in vitro and in vivo . These effects contribute significantly to its clinical efficacy in inflammatory skin conditions like acne and rosacea.

Effects on Melanogenesis

Azelaic acid was initially investigated for its hypopigmentation effects, as it acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin production . This mechanism explains its effectiveness in treating disorders characterized by hyperpigmentation, such as melasma .

Clinical Applications

Treatment of Acne Vulgaris

Azelaic acid is approved as a 20% cream formulation for the treatment of acne vulgaris . A systematic review of sixteen randomized controlled trials (RCTs) demonstrated that azelaic acid is more effective than vehicle (placebo) formulations for improving global assessments and reducing acne severity . Notably, azelaic acid 20% showed superior efficacy in reducing acne lesions compared to erythromycin gel .

Management of Rosacea

Azelaic acid was first approved in 2003 as a 15% gel formulation for the treatment of rosacea . Meta-analyses from twenty RCTs have established that azelaic acid significantly improves:

Treatment of Melasma and Hyperpigmentation

Seven RCTs evaluating azelaic acid for melasma treatment showed that 20% formulations were significantly more effective than vehicle treatments for both severity reduction and global improvement . Comparative studies also demonstrated that azelaic acid 20% produced significantly better global improvement results than hydroquinone 2%, a traditional treatment for hyperpigmentation .

Industrial Applications

Beyond its pharmaceutical applications, azelaic acid serves several industrial purposes:

  • Used as a thickening agent in polymer industries

  • Employed in various formulations regulated under FDA 21 CFR guidelines (175.105; 175.300; 175.320)

  • Functions as an indirect additive in food contact substances

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